molecular formula C17H19ClN2O4S B5722670 N~2~-benzyl-N-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

N~2~-benzyl-N-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B5722670
M. Wt: 382.9 g/mol
InChI Key: NNBRJEFCFYLSIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-benzyl-N-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is a useful research compound. Its molecular formula is C17H19ClN2O4S and its molecular weight is 382.9 g/mol. The purity is usually 95%.
The exact mass of the compound N~2~-benzyl-N~1~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is 382.0754060 g/mol and the complexity rating of the compound is 531. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action: The primary target of CBKinase1_002844 is the Casein Kinase 1 (CK1) family . CK1 isoforms have been shown to phosphorylate key regulatory molecules involved in various cellular processes .

Mode of Action: The compound interacts with its targets by binding to the CK1 isoforms, leading to the phosphorylation of key regulatory molecules . This interaction results in changes in cell cycle, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction .

Biochemical Pathways: The affected pathways include those involved in cell cycle regulation, transcription and translation, cytoskeleton structure, cell-cell adhesion, and receptor-coupled signal transduction . The downstream effects of these pathways are critical for cell survival and tumorigenesis .

Pharmacokinetics:

Result of Action: The molecular and cellular effects of CBKinase1_002844’s action involve the regulation of key signaling pathways that are critically involved in tumor progression . Altered expression or activity of different CK1 isoforms in tumor cells has been observed .

Action Environment: Environmental factors can influence the action, efficacy, and stability of CBKinase1_002844.

Mechanism of Action of BRD-K72991554-001-01-6

Target of Action: The primary target of BRD-K72991554-001-01-6 is the Bromodomain and Extra-Terminal (BET) family of proteins , which includes BRD2, BRD3, BRD4, and BRDT.

Mode of Action: BRD-K72991554-001-01-6 is designed to trigger the proteolytic degradation of the target protein . It consists of a ligand for the target protein and a ligand for a ubiquitin ligase . The compound causes the association of the target protein with the E3 ubiquitin ligase, leading to its subsequent ubiquitination and degradation .

Biochemical Pathways: The affected pathways involve the regulation of gene expression through the modification of chromatin structure . The downstream effects include changes in cell proliferation and differentiation, which can influence the progression of diseases like cancer .

Pharmacokinetics:

Result of Action: The molecular and cellular effects of BRD-K72991554-001-01-6’s action involve the degradation of the BET family of proteins, leading to changes in gene expression . This can have significant effects on cell proliferation and differentiation .

Properties

IUPAC Name

2-[benzyl(methylsulfonyl)amino]-N-(5-chloro-2-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O4S/c1-24-16-9-8-14(18)10-15(16)19-17(21)12-20(25(2,22)23)11-13-6-4-3-5-7-13/h3-10H,11-12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNBRJEFCFYLSIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.